molecular formula C14H19N3 B6320405 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine CAS No. 1178413-26-7

1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Cat. No. B6320405
CAS RN: 1178413-26-7
M. Wt: 229.32 g/mol
InChI Key: WRKNSBOZNGYIBQ-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)methyl-1H-pyrazol-3-amine, also known as 4-tert-butylphenylmethylpyrazol-3-amine (4-t-BPMP) is an organic compound belonging to the pyrazolamine family. It is a white, crystalline solid with a molecular weight of 191.2 g/mol and a melting point of 80-83°C. 4-t-BPMP is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Synthesis and Structural Analysis

1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Tamer et al. (2016) synthesized a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its stable molecular structure and potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).

Methodological Developments

Researchers like Becerra et al. (2021) reported efficient synthesis methodologies for related compounds, emphasizing the operational ease and time efficiency of these methods (Becerra, Rojas, & Castillo, 2021).

Reactivity and Applications in Chemistry

Studies have also delved into the reactivity of these compounds, with Mironovich and Shcherbinin (2014) investigating the reactivity of a similar compound under various conditions, which is crucial for understanding its potential applications in organic chemistry (Mironovich & Shcherbinin, 2014).

Potential in Bioactive Compounds

Research by Titi et al. (2020) on pyrazole derivatives, including ones structurally similar to this compound, indicates their potential as bioactive compounds. They explored the biological activity against breast cancer and microbes, signifying the compound's relevance in pharmacology and medicinal chemistry (Titi et al., 2020).

Applications in Materials Science

In the field of materials science, compounds like this compound have been explored for their potential in synthesizing complex structures. For instance, the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using related compounds demonstrates the versatility and applicability of these pyrazolone derivatives in creating novel materials (Wu, Dong, Yang, & Yan, 2010).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-6-4-11(5-7-12)10-17-9-8-13(15)16-17/h4-9H,10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNSBOZNGYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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